![molecular formula C16H25N5O3 B2593366 8-(3-Ethoxypropylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione CAS No. 672919-65-2](/img/structure/B2593366.png)
8-(3-Ethoxypropylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the ethoxypropylamino group, the methyl substitutions, and the formation of the purine ring. Researchers have explored various synthetic routes, optimizing yields and purity. Detailed synthetic protocols are available in the literature .
Molecular Structure Analysis
The molecular structure of 8-(3-Ethoxypropylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione reveals its intricate arrangement of atoms. The purine core provides a scaffold for potential interactions with biological targets. Computational studies and X-ray crystallography have elucidated its three-dimensional conformation and binding sites .
Chemical Reactions Analysis
This compound’s reactivity profile is essential for understanding its behavior in biological systems. Researchers have investigated its susceptibility to hydrolysis, oxidation, and other chemical transformations. Additionally, studies on its stability under various conditions are crucial for drug development .
Physical And Chemical Properties Analysis
Mechanism of Action
Although specific details remain elusive, preliminary studies suggest that 8-(3-Ethoxypropylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione may interact with cellular proteins or enzymes. Its unique structure could modulate signaling pathways, potentially affecting cell growth, differentiation, or apoptosis. Further mechanistic investigations are warranted .
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-(3-ethoxypropylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O3/c1-6-24-9-7-8-17-15-18-13-12(21(15)10-11(2)3)14(22)20(5)16(23)19(13)4/h2,6-10H2,1,3-5H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKOOJMNPSNIFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC2=C(N1CC(=C)C)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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